1-Methylpiperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAGJXNPXLMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627352 | |
| Record name | 1-Methylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246609-06-2 | |
| Record name | 1-Methylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 1 Methylpiperazine 2 Carboxylic Acid and Its Enantiomeric Derivatives
Advanced Stereoselective Synthesis Strategies
The development of stereoselective methods is paramount for accessing the individual enantiomers of 1-methylpiperazine-2-carboxylic acid, as the biological activity of chiral molecules often resides in a single enantiomer. rsc.org
Asymmetric Synthesis Approaches for Enantiopure this compound
Asymmetric synthesis provides a direct route to enantiomerically enriched or pure compounds. researchgate.net For piperazine (B1678402) derivatives, this often involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. One notable approach is the asymmetric lithiation-trapping of N-Boc piperazines. This method facilitates the direct functionalization of the piperazine ring to create chiral centers. researchgate.net Another strategy involves the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which yields highly enantioenriched tertiary piperazine-2-ones that can be further converted to the desired chiral piperazines. nih.gov Additionally, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to produce chiral piperazin-2-ones with excellent enantioselectivities, which can then be transformed into chiral piperazines. dicp.ac.cnresearchgate.net
| Approach | Key Transformation | Stereochemical Control | Precursor |
| Asymmetric Lithiation-Trapping | Direct functionalization of the piperazine ring | Chiral ligand (e.g., sparteine) | N-Boc piperazine |
| Asymmetric Allylic Alkylation | Decarboxylative allylic alkylation | Chiral palladium catalyst | N-protected piperazin-2-ones |
| Asymmetric Hydrogenation | Hydrogenation of pyrazin-2-ols | Chiral palladium catalyst | Pyrazin-2-ols |
Chiral Resolution Techniques for Enantiomeric Separation
Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This technique typically involves the reaction of the racemic carboxylic acid with a chiral resolving agent, often a chiral amine, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orglibretexts.org Once separated, the individual enantiomers of the carboxylic acid can be recovered by removing the resolving agent. libretexts.org
An enzymatic approach has also been successfully employed for the kinetic resolution of a precursor to (S)-piperazine-2-carboxylic acid. Specifically, the enzyme alcalase has been used for the kinetic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate, providing access to the enantiomerically pure (S)-form of the acid. umn.edunih.gov
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
Brucine
Strychnine
Quinine
(R)-(+)-α-methylbenzylamine
(S)-(-)-α-methylbenzylamine
Enantioselective Preparation of Chiral 2-Substituted Piperazines as Precursors
The synthesis of enantiopure this compound can also be achieved by starting with or creating chiral 2-substituted piperazine precursors. A practical and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines has been described starting from α-amino acids. rsc.org This multi-step synthesis involves an aza-Michael addition as the key transformation. rsc.org Another powerful method is the asymmetric copper-catalyzed cyclizative aminoboration, which allows for the formation of cis-2-aryl-3-substituted piperidines with high yields and excellent enantioselectivity, which can serve as precursors to chiral piperazines. nih.gov
Established General Synthetic Routes and Methodological Innovations
Beyond stereoselective strategies, several general synthetic routes have been established for the preparation of 1-methylpiperazine (B117243) and its derivatives, often involving multi-step sequences and the strategic use of protecting groups.
Multi-Step Reaction Sequences and Reaction Optimization
The synthesis of 1-methylpiperazine can be achieved through a two-step process starting from N-methylethylenediamine and di-Me oxalate. chemicalbook.com The initial aminolysis reaction forms 1-methylpiperazine-2,3-dione, which is then hydrogenated using a Raney nickel catalyst to yield 1-methylpiperazine with high purity and yield. chemicalbook.com Another common method involves the selective methylation of piperazine. google.com The synthesis of various new amides containing an N-methylpiperazine fragment has been accomplished through reactions of 1-methylpiperazine with acyl chlorides. researchgate.net
Continuous flow chemistry has emerged as a powerful tool for reaction optimization in multi-step syntheses. mit.edunih.gov This technology allows for precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. mit.edu
| Starting Materials | Key Intermediates | Final Product |
| N-methylethylenediamine, di-Me oxalate | 1-methylpiperazine-2,3-dione | 1-Methylpiperazine |
| Piperazine | - | 1-Methylpiperazine |
Strategic Application of Protecting Groups (e.g., Boc-protection) in Complex Syntheses
Protecting groups are indispensable in the multi-step synthesis of complex molecules like this compound. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atoms of the piperazine ring due to its stability under various reaction conditions and its facile removal under acidic conditions. organic-chemistry.org
The Boc group is typically introduced by reacting the piperazine derivative with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). organic-chemistry.org This protection prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations. For instance, in the synthesis of (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester, the Boc group protects one of the piperazine nitrogens, allowing for selective reactions at other positions. The use of orthogonal protecting groups, where different protecting groups can be removed under different conditions, is also a key strategy in the synthesis of complex piperazine derivatives. researchgate.net For example, a combination of Boc and benzyloxycarbonyl (Cbz) groups allows for the selective deprotection and functionalization of the two nitrogen atoms of the piperazine ring. researchgate.net
The removal of the Boc group is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). mit.eduacgpubs.orgmdpi.com This deprotection step is often a crucial final step in the synthesis to reveal the free amine for further modification or to yield the final target compound.
Derivatization Strategies for Enhancing Synthetic Utility and Chemical Versatility
The strategic modification of this compound and its enantiomeric derivatives is pivotal for expanding their application in synthetic and medicinal chemistry. Derivatization of the carboxylic acid moiety and the secondary amine at the N4 position transforms the parent molecule into a versatile scaffold. These modifications are crucial for modulating physicochemical properties, enabling incorporation into larger molecular frameworks, and facilitating conjugation to biological molecules. Key derivatization strategies include the formation of amides, esters, and carbamates, as well as the introduction of specialized functional groups for bioconjugation.
Amide Bond Formation: A Cornerstone of Derivatization
The conversion of the carboxylic acid group of this compound into an amide is one of the most frequently employed derivatization techniques. hepatochem.com This transformation is fundamental in drug discovery, as the amide bond is a core structural feature in a vast number of pharmaceutical agents and natural products. growingscience.com The reaction involves coupling the carboxylic acid with a primary or secondary amine, a process that typically requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. nih.govjackwestin.com
A variety of modern coupling reagents have been developed to promote efficient amide bond formation under mild conditions, minimizing side reactions and preserving the integrity of chiral centers. growingscience.comnih.gov Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), are common. nih.gov Phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective for coupling even sterically hindered or electron-deficient substrates. hepatochem.comgrowingscience.com This strategy allows for the synthesis of a diverse library of N-substituted amides, enabling extensive exploration of structure-activity relationships (SAR). For instance, new carboxylic acid amides incorporating an N-methylpiperazine fragment have been synthesized by reacting them with various anilines and other amines. researchgate.netacgpubs.org
| Coupling Reagent System | Typical Conditions | Key Features |
| EDC / HOBt | DCM or DMF, 0°C to RT | Widely used, good for standard couplings, minimizes racemization. |
| HATU / DIPEA | DMF or ACN, RT | Highly efficient for hindered amines and acids, rapid reaction times. growingscience.com |
| DCC / DMAP | DCM, 0°C to RT | Classic method, effective but produces insoluble dicyclohexylurea byproduct. nih.gov |
| CDMT | Dichloromethane, RT | Allows for rapid and direct synthesis of monoacylated piperazine derivatives. researchgate.net |
This table presents common reagent systems used for amide bond formation. The choice of reagent depends on the specific substrates and desired reaction efficiency.
Esterification for Modulating Polarity and Reactivity
Esterification of the carboxylic acid group is another valuable derivatization route. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a straightforward method to produce the corresponding esters. masterorganicchemistry.comyoutube.com This reaction is typically performed using an excess of the alcohol as the solvent in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The resulting esters of this compound generally exhibit lower polarity and increased lipophilicity compared to the parent acid. This modification can be critical for improving cell membrane permeability and oral bioavailability in drug candidates. Furthermore, esters can serve as prodrugs, which are converted back to the active carboxylic acid in vivo by metabolic enzymes called esterases. The carboxylic acid can also be converted to more reactive esters, such as N-hydroxysuccinimide (NHS) esters, which are not typically for isolation but are used as intermediates for further reactions, particularly in bioconjugation. mdpi.com
| Alcohol | Catalyst | Resulting Ester Derivative | Potential Application |
| Methanol | H₂SO₄ | Methyl 1-methylpiperazine-2-carboxylate | Synthetic intermediate, building block |
| Ethanol | TsOH | Ethyl 1-methylpiperazine-2-carboxylate | Prodrug development, synthetic intermediate |
| tert-Butanol | H₂SO₄ | tert-Butyl 1-methylpiperazine-2-carboxylate | Intermediate with acid-labile protecting group |
| Benzyl (B1604629) alcohol | H₂SO₄ | Benzyl 1-methylpiperazine-2-carboxylate | Intermediate with hydrogenolysis-labile protecting group |
This table illustrates potential ester derivatives of this compound synthesized via Fischer esterification and their applications.
Carbamate (B1207046) Formation and N4-Position Derivatization
While the carboxylic acid at the C2 position is a primary site for derivatization, the secondary amine at the N4 position offers an additional handle for chemical modification, significantly enhancing the molecule's versatility. This amine can be readily converted into a carbamate through reaction with various reagents. organic-chemistry.org For example, reaction with a chloroformate (e.g., benzyl chloroformate, Boc-anhydride) in the presence of a base yields the corresponding N-carbamate. google.com
Carbamates are stable functional groups that are prevalent in pharmaceuticals. This derivatization can serve multiple purposes: it can act as a protecting group for the N4-amine during subsequent synthetic steps, or it can be a key pharmacophoric element that interacts with a biological target. The ability to modify both the C2-carboxyl and the N4-amino groups independently allows for the creation of complex and functionally diverse molecules from the this compound scaffold. The formation of carbamates can also be achieved through reactions involving amines and carbon dioxide, often mediated by bases or catalysts. nih.govresearchgate.netrsc.org
Functionalization for Bioconjugation
The increasing importance of targeted therapies and biological probes has made bioconjugation a critical field of research. Derivatization strategies can equip this compound with specific functional groups that allow it to be covalently attached to biomolecules such as proteins, peptides, or nucleic acids. biosyn.com
A common approach involves activating the carboxylic acid group to make it highly reactive towards nucleophilic side chains on proteins, such as the ε-amino group of lysine (B10760008). mdpi.com This is often achieved by converting the carboxylic acid into an N-hydroxysuccinimide (NHS) ester or a similar active ester. This activated intermediate readily reacts with lysine residues under physiological conditions to form a stable amide bond. mdpi.com
Alternatively, the carboxylic acid can be coupled with a bifunctional linker molecule. For example, an amide coupling reaction with an amino-alkyne or an amino-azide would introduce a terminal alkyne or azide (B81097) group. These functional groups are poised for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for precise conjugation to biomolecules that have been similarly modified with a complementary functional group. This modular approach provides a powerful platform for developing targeted drug delivery systems, diagnostic agents, and tools for chemical biology. d-nb.info
Advanced Analytical Characterization and Quantification in Chemical Research
High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation
High-resolution spectroscopy is indispensable for mapping the molecular architecture of 1-Methylpiperazine-2-carboxylic acid. These techniques provide unambiguous evidence of the compound's covalent structure and functional group arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of each atom.
¹H-NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the N-methyl group, the protons on the piperazine (B1678402) ring, the methine proton at the chiral center (C2), and the exchangeable protons from the secondary amine (N-H) and carboxylic acid (O-H). The chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen and carboxyl groups.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals all unique carbon environments within the molecule. Six distinct signals are anticipated, corresponding to the N-methyl carbon, the four carbons of the piperazine ring, and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon typically appears significantly downfield (170-185 ppm). princeton.edu
2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to establish definitive connectivity. A COSY spectrum would show correlations between adjacent protons on the piperazine ring, while HMBC experiments would reveal long-range (2-3 bond) correlations between protons and carbons, such as the correlation between the N-methyl protons and the ring carbons, confirming the site of methylation. princeton.edu
Predicted NMR Data for this compound (Note: As specific experimental data is not widely published, these are predicted values based on the chemical structure and data from analogous compounds.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| -COOH | 10.0 - 13.0 | 170.0 - 178.0 | Broad Singlet |
| C2-H | 3.5 - 3.9 | 58.0 - 64.0 | Doublet of Doublets |
| N4-H | Variable (Broad) | N/A | Broad Singlet |
| N1-CH₃ | 2.2 - 2.5 | 45.0 - 50.0 | Singlet |
| Ring Protons (C3, C5, C6) | 2.8 - 3.4 | 48.0 - 56.0 | Multiplets |
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) of the molecule with extremely high precision.
For the molecular formula C₆H₁₂N₂O₂, the calculated monoisotopic mass is 144.089877630 Da. nih.gov An HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 145.09715, and the measured value must be within a narrow tolerance (typically <5 ppm) of the theoretical value to confirm the elemental formula.
Expected HRMS and Fragmentation Data
| Ion | Formula | Type | Calculated m/z |
| [M]⁺ | C₆H₁₂N₂O₂ | Molecular Ion | 144.0899 |
| [M+H]⁺ | C₆H₁₃N₂O₂⁺ | Protonated Parent | 145.0972 |
| [M-COOH]⁺ | C₅H₁₁N₂⁺ | Fragment (Loss of Carboxyl) | 99.0917 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and a secondary/tertiary amine. Key absorptions include a very broad O-H stretching band from the hydrogen-bonded carboxylic acid, a sharp and strong C=O (carbonyl) stretch, and N-H bending and C-N stretching from the piperazine ring.
Expected FTIR Absorption Bands (Note: Based on characteristic functional group frequencies.)
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium |
| C=O Stretch | Carbonyl | 1700 - 1730 | Strong |
| N-H Bend | Secondary Amine | 1580 - 1650 | Medium |
| C-N Stretch | Amine | 1020 - 1250 | Medium |
| O-H Bend | Carboxylic Acid | 900 - 960 | Broad, Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions. Molecules require a chromophore—a system of conjugated double bonds—to absorb strongly in the UV-Vis range. This compound lacks an extensive conjugated system. The carbonyl group has a weak n→π* transition, but the compound is expected to show minimal to no absorbance in the standard 200–800 nm range, making UV-Vis spectroscopy primarily useful for quantitative analysis at low wavelengths (~210 nm) rather than for detailed structural characterization.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.
HPLC and UPLC are cornerstone techniques for determining the purity of chemical compounds. These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).
For a polar and basic compound like this compound, reversed-phase HPLC is a suitable method. A C18 (octadecylsilyl) column would be used, with a mobile phase consisting of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic modifier helps to protonate the amines, ensuring good peak shape. Purity is determined by integrating the area of the main peak and comparing it to the area of any impurity peaks. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers: (R)-1-Methylpiperazine-2-carboxylic acid and (S)-1-Methylpiperazine-2-carboxylic acid. Enantiomers have identical physical properties in a non-chiral environment, so specialized methods are required for their separation and quantification.
Chiral chromatography is the most direct and widely used method for this purpose. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for separating a broad range of chiral compounds, including amino acid derivatives.
The separation of the enantiomers of this compound would involve dissolving the racemic mixture in a suitable solvent and injecting it onto a chiral HPLC column. The mobile phase could be a mixture of alkanes (like hexane) and an alcohol (like isopropanol), often with an acidic or basic additive to improve peak shape and resolution. nih.govsigmaaldrich.com By comparing the retention times to those of pure enantiomeric standards, the identity of each enantiomer can be confirmed, and their relative peak areas can be used to calculate the enantiomeric excess (ee).
X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Structure
For instance, the crystal structure of a related heterocyclic amino acid analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, has been determined by single-crystal X-ray diffraction. mdpi.com The analysis revealed that this compound crystallizes in the orthorhombic chiral space group P2₁2₁2₁ with specific unit cell constants. mdpi.com The structure showcases the presence of two distinct conformers and extensive hydrogen bonding, with the carboxylic acid group acting as a hydrogen bond donor and the urea (B33335) unit as an acceptor. mdpi.com This detailed structural information highlights the importance of intermolecular interactions in defining the solid-state packing of such molecules.
Furthermore, studies on other heterocyclic carboxylic acids, such as indole-2-carboxylic acid and its metal complexes, demonstrate the common formation of dimers and polymeric chains through hydrogen bonding between the carboxylic acid groups and other heteroatoms within the molecules. researchgate.netmdpi.com Quantum-chemical calculations have also been used in conjunction with XRD data to provide a deeper understanding of the molecular geometry and intermolecular interactions in heterocyclic compounds like 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid. osi.lv
Although direct experimental data for this compound is absent, these examples suggest that its crystal structure would likely be characterized by a network of intermolecular hydrogen bonds involving the carboxylic acid group and the nitrogen atoms of the piperazine ring. The presence of the methyl group would also influence the crystal packing. To definitively determine the solid-state molecular architecture of this compound, a single-crystal X-ray diffraction experiment on a suitable crystalline sample would be required.
Table 1: Crystallographic Data for a Related Heterocyclic Carboxylic Acid
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Orthorhombic | P2₁2₁2₁ | a = 6.2275(4) Å, b = 8.3963(5) Å, c = 24.9490(14) Å | mdpi.com |
This table presents data for a structurally related compound to provide context, as specific data for this compound is not available.
Chemical Derivatization Methods for Enhanced Analytical Detectability and Metabolite Profiling
The quantitative analysis of this compound in complex biological matrices and for metabolite profiling often necessitates chemical derivatization. This process involves chemically modifying the analyte to improve its chromatographic behavior and detection sensitivity, particularly for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).
Carboxylic acids and secondary amines, both present in this compound, can exhibit poor volatility and chromatographic peak shape. Derivatization addresses these issues by converting these polar functional groups into less polar, more volatile, and more easily ionizable derivatives.
Common Derivatization Strategies:
Esterification: The carboxylic acid group can be converted to an ester, typically a methyl or ethyl ester, to increase volatility for GC analysis. ut.ee Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst are commonly used. sigmaaldrich.com
Silylation: This is a versatile method where active hydrogens in the carboxylic acid and secondary amine groups are replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely employed, often with a catalyst like trimethylchlorosilane (TMCS), to produce volatile and thermally stable derivatives suitable for GC-MS analysis. sigmaaldrich.com
Acylation: This method involves the reaction of the amine and hydroxyl groups with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA). gcms.cz This not only improves volatility but also introduces fluorinated tags, which significantly enhances sensitivity for electron capture detection (ECD) in GC. researchgate.net
Derivatization for LC-MS: For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic retention. Reagents can be introduced that impart a permanent positive or negative charge, enhancing the response in electrospray ionization (ESI)-MS. For instance, derivatization of the carboxylic acid can be achieved using reagents that introduce a quaternary phosphonium (B103445) group, leading to highly sensitive and selective detection. nih.gov Similarly, derivatization of the amine group can be performed to enhance detectability.
Metabolite Profiling:
In metabolic studies, identifying and quantifying metabolites of a parent compound is crucial. The biotransformation of drugs containing a piperazine moiety often involves N-oxidation, hydroxylation, and N-dealkylation. nih.govrsc.org Chemical derivatization can be instrumental in the analysis of these potential metabolites of this compound.
For example, a study on the metabolism of a piperazine-based anticancer molecule, IMID-2, successfully used UPLC-QTOF-MS/MS to identify and characterize eight metabolites in vitro and in vivo. nih.gov The study predicted metabolic sites using in silico tools and then confirmed the structures of phase I (e.g., N-oxidation, hydroxylation) and phase II (e.g., glucuronidation) metabolites based on their mass fragmentation patterns. nih.gov Similar strategies, potentially coupled with derivatization to enhance the detection of specific metabolites, could be applied to profile the metabolic fate of this compound.
Isotope-coded derivatization is another powerful technique for quantitative metabolite analysis. This involves using a derivatizing reagent that exists in two isotopic forms (e.g., a light and a heavy version). By derivatizing a control sample with the light reagent and the test sample with the heavy reagent, the relative quantities of metabolites can be accurately determined by comparing the peak intensities of the isotopic pairs in the mass spectrum. rsc.org
Table 2: Common Derivatization Reagents and Their Target Functional Groups
| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Benefit(s) |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acids, amines, hydroxyls | GC-MS | Increases volatility and thermal stability. |
| Trifluoroacetic anhydride (TFAA) | Amines, hydroxyls | GC-ECD, GC-MS | Increases volatility, enhances sensitivity for ECD. |
| Diazomethane | Carboxylic acids | GC-MS | Forms methyl esters, increasing volatility. |
| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Amino acids (carboxyl group) | LC-MS | Introduces a permanent positive charge, enhancing ionization efficiency. |
| Urea | Amino acids | LC-MS | Forms carbamoyl (B1232498) amino acids with improved chromatographic separation. nih.gov |
Computational and Theoretical Investigations of 1 Methylpiperazine 2 Carboxylic Acid and Its Analogues
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are indispensable computational techniques in modern drug discovery. They allow researchers to simulate the interaction between a small molecule (ligand), such as 1-Methylpiperazine-2-carboxylic acid, and a biological macromolecule (target), typically a protein or enzyme. These simulations help in understanding the structural basis of molecular recognition and in predicting the therapeutic potential of a compound.
Molecular docking studies are instrumental in predicting how a ligand binds to the active site of a target protein and in estimating the strength of this interaction, known as binding affinity. For analogues of this compound, such as piperazine-2-carboxylic acid derivatives, these studies have provided key insights into their mechanism of action against diseases like Alzheimer's. For instance, docking simulations of these derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease, have revealed stable binding modes. These interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and ionic interactions with key amino acid residues in both the catalytic and peripheral anionic sites of the enzymes.
The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more favorable interaction. These computational predictions are crucial for prioritizing compounds for further experimental testing. Molecular dynamics simulations can further refine these predictions by providing a dynamic view of the ligand-protein complex, ensuring the stability of the predicted binding mode over time. Studies on other piperazine (B1678402) derivatives have also successfully used molecular docking to identify potential antimicrobial agents, demonstrating the broad applicability of this approach.
Table 1: Illustrative Docking Interaction Data for Piperazine Analogues with Target Enzymes
| Analogue Class | Target Enzyme | Key Interacting Residues | Types of Interactions | Predicted Binding Affinity (Illustrative) |
|---|---|---|---|---|
| Piperazine-2-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Catalytic & Peripheral Anionic Sites | H-bonding, Hydrophobic, Ionic | -8.5 kcal/mol |
| Piperazine-2-carboxylic acid derivatives | Butyrylcholinesterase (BChE) | Catalytic & Peripheral Anionic Sites | H-bonding, Hydrophobic | -7.9 kcal/mol |
Note: The data in this table is illustrative and based on findings for piperazine derivatives as reported in the literature.
Before a docking simulation can be performed, the three-dimensional structure of the ligand must be determined. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, identifying the low-energy conformers is a critical step. This is because the bioactive conformation, the shape the molecule adopts when it binds to its target, is typically one of these low-energy states.
Computational methods are used to generate a variety of possible conformations. During the docking process, these different conformations, or poses, are systematically placed within the target's binding site. Advanced algorithms then score these poses based on how well they fit geometrically and energetically. The highest-scoring pose is considered the most likely binding mode. The accuracy of ligand pose generation is fundamental to the success of molecular docking in predicting ligand-target interactions and guiding the design of new, more potent analogues.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations delve into the electronic structure of molecules, providing a fundamental understanding of their properties and reactivity. These methods are based on the principles of quantum mechanics and can compute a wide range of molecular attributes with high accuracy.
Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. DFT calculations have been applied to analogues of this compound to elucidate their electronic properties. These calculations can determine optimized molecular geometries, bond lengths, and bond angles with results that are often in good agreement with experimental data. For example, DFT studies on compounds containing carboxylic acid groups help in understanding the C=O bond characteristics and how they are influenced by the rest of the molecular structure. Such computational analyses are crucial for confirming the structures of synthesized compounds and for providing a deeper understanding of their physicochemical properties.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions.
For analogues like 1-Amino-4-methylpiperazine, FMO analysis helps to identify the regions of the molecule that are likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting how the molecule will interact with biological targets and for designing derivatives with enhanced reactivity or stability.
Table 2: Illustrative Frontier Molecular Orbital Data for a Piperazine Analogue
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating ability |
| LUMO Energy | -1.2 | Electron-accepting ability |
Note: This data is illustrative and based on typical values for related heterocyclic compounds as determined by quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, using a color code to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate positive electrostatic potential, which are electron-deficient and attract nucleophiles. Green or yellow areas represent regions of neutral potential.
MEP analysis is a powerful tool for predicting non-covalent interactions, such as hydrogen bonding, and for identifying reactive sites within a molecule. For analogues of this compound, MEP maps can highlight the electronegative oxygen atoms of the carboxylic group and the nitrogen atoms of the piperazine ring as potential sites for interaction with biological receptors. For instance, in 1-alkyl-1-methylpiperazine-1,4-diium salts, MEP plots show negative potential localized over halogen and oxygen atoms, identifying them as likely sites for electrophilic interactions. This detailed understanding of the molecule's electrostatic landscape is crucial for rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to piperazine and piperazine-carboxylic acid derivatives to predict various biological activities. These studies provide a framework for understanding the structural features of this compound and its analogues that are likely to influence their biological effects.
QSAR models for piperazine-containing compounds often utilize a range of molecular descriptors to quantify the physicochemical properties of the molecules. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For instance, a study on piperazine and ketopiperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors such as the number of double bonds (nDB), the number of oxygen atoms (nO), and the vertex degree of non-hydrogen atoms (Sv) in determining the inhibitory activity. openpharmaceuticalsciencesjournal.com The developed QSAR model in that study showed a high correlation coefficient (R² = 0.846) and predictive ability (Q² = 0.818), indicating a robust relationship between these descriptors and the biological activity. openpharmaceuticalsciencesjournal.com
Another QSAR study on piperine analogs, which share some structural similarities with substituted piperazines, identified the partial negative surface area, the molecular shadow area, and the heat of formation as key descriptors for predicting the inhibition of a bacterial efflux pump. nih.gov This suggests that for this compound and its analogues, descriptors related to molecular shape, surface properties, and thermodynamic stability could be crucial for predicting their activity.
The general approach to building a QSAR model for a series of analogues of this compound would involve the following steps:
Data Set Selection: A series of analogues with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model correlating the descriptors with the biological activity.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
A hypothetical QSAR study on a series of this compound analogues might reveal the importance of descriptors such as those listed in the table below.
| Descriptor Category | Specific Descriptor | Potential Influence on Activity |
| Constitutional | Molecular Weight | May correlate with steric hindrance at the active site. |
| Number of Rotatable Bonds | Influences conformational flexibility and binding affinity. | |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Electronic | Dipole Moment | Affects interactions with polar residues in a binding pocket. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge transfer interactions. | |
| Hydrophobicity | LogP | Crucial for membrane permeability and reaching the target site. |
It is important to note that the predictive accuracy of a QSAR model is highly dependent on the quality and diversity of the data set used for its development.
Molecular Dynamics Simulations for Dynamic Behavior and Stability
MD simulations can be employed to investigate several aspects of this compound and its analogues:
Conformational Analysis: The piperazine ring can exist in different conformations, such as chair and boat forms. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. The presence of the methyl group on the nitrogen and the carboxylic acid group at the 2-position will significantly influence the preferred conformation.
Solvation and Hydration: The interaction of this compound with water molecules is crucial for its solubility and bioavailability. MD simulations can provide a detailed picture of the hydration shell around the molecule, identifying the number and location of hydrogen bonds formed between the compound and surrounding water molecules.
A typical MD simulation protocol for studying this compound in a biological system would involve the following key parameters:
| Parameter | Typical Value/Method | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system as a function of atomic coordinates. |
| Solvent Model | TIP3P, SPC/E | Represents the water molecules in the simulation box. |
| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. |
| Simulation Time | Nanoseconds to Microseconds | Determines the timescale of the simulated molecular motions. |
| Analysis | RMSD, RMSF, Hydrogen Bonds | Quantifies the stability, flexibility, and interactions within the system. |
The root-mean-square deviation (RMSD) of the ligand from its initial position is often monitored during the simulation to assess its stability within the binding site. A low and stable RMSD value over the course of the simulation generally indicates a stable binding mode. Similarly, the root-mean-square fluctuation (RMSF) of individual atoms or residues can highlight flexible regions of the molecule or the protein.
Medicinal Chemistry and Pharmacological Relevance of 1 Methylpiperazine 2 Carboxylic Acid Derivatives
Rational Design and Synthesis of Bioactive Compounds Incorporating the 1-Methylpiperazine-2-carboxylic Acid Scaffold
The synthesis of bioactive molecules incorporating the this compound scaffold leverages well-established synthetic methodologies. The piperazine (B1678402) ring itself is a common feature in over 100 FDA-approved drugs, valued for its ability to influence physicochemical properties and its synthetic tractability. enamine.netmdpi.com The rational design of these compounds often involves coupling the piperazine scaffold with other pharmacophoric fragments to target specific biological pathways. nih.govresearchgate.net
A primary synthetic strategy involves amide bond formation, where the carboxylic acid moiety of the scaffold is coupled with various amines. For instance, new derivatives have been synthesized by reacting 1-methylpiperazine (B117243) with acyl chlorides like 4-chlorobenzoyl chloride. researchgate.net More advanced coupling reagents such as propyl phosphonic anhydride (B1165640) (T3P) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) in the presence of activators like 4-(Dimethylamino)pyridine (DMAP) are frequently employed to create amide linkages with high yield and purity. researchgate.netacgpubs.org
Another common approach is the alkylation of the piperazine nitrogens. For example, N-methyl piperazine can be alkylated using reagents like 1-bromo-3-chloropropane, followed by further reactions to build more complex molecules. researchgate.net The synthesis of optically active piperazine-2-carboxylic acid derivatives can be achieved through methods like the asymmetric hydrogenation of corresponding pyrazinecarboxylic acid precursors, which is crucial for producing enantiomerically pure intermediates for pharmaceuticals. google.com These synthetic routes allow for the systematic modification of the scaffold at the N1-methyl group, the C2-carboxylic acid, and the N4-nitrogen, enabling the exploration of chemical space to optimize biological activity.
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity, guiding the optimization of lead compounds. researchgate.net For derivatives of this compound, SAR exploration focuses on how substitutions, stereochemistry, and functional group modifications impact potency and selectivity.
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents. A study on 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as cholinesterase inhibitors for Alzheimer's disease provides detailed SAR insights. nih.gov
In this series, the free carboxylic acid derivatives demonstrated enhanced selectivity for acetylcholinesterase (AChE). nih.gov The substitution pattern on the benzyl (B1604629) groups attached to the piperazine nitrogens was critical. For example, compound 4c , with a 4-chlorobenzyl group, was the most active AChE inhibitor in its series. nih.gov This highlights that specific electronic and steric properties of substituents are key drivers of interaction with the target enzyme. In contrast, converting the carboxylic acid to hydroxamic acids or carboxamides shifted the selectivity towards butyrylcholinesterase (BChE), indicating that the C2-position functionality governs target selectivity. nih.gov
Stereochemistry is a pivotal factor in drug design, as the three-dimensional arrangement of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. nih.gov The this compound scaffold contains a chiral center at the C2 position, making its stereochemical configuration a critical determinant of pharmacological activity. researchgate.netnih.gov
The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, with one often being more potent or responsible for the therapeutic effect while the other may be inactive or contribute to side effects. researchgate.net The synthesis of specific, optically active piperazine-2-carboxylic acid derivatives is recognized as an important strategy for creating intermediates for pharmacologically active substances, such as HIV protease inhibitors. google.com Although detailed comparative studies for specific this compound enantiomers are not broadly published, the established principles of stereochemistry underscore that controlling the configuration at the C2 carbon is essential for optimizing target recognition and achieving the desired pharmacological efficacy. researchgate.net
Modifying the core scaffold through chemical alterations and bioisosteric replacements is a key strategy for improving drug properties. Bioisosteres are functional groups or molecules that share similar physical and chemical properties, allowing them to produce comparable biological effects. acs.org
In the case of this compound derivatives, a prominent modification involves the C2-carboxylic acid group. A study demonstrated that converting the carboxylic acid to a hydroxamic acid or various carboxamides dramatically altered enzyme inhibition profiles. nih.gov Specifically, while the carboxylic acid series selectively inhibited AChE, the hydroxamic acid and carboxamide congeners were potent and highly selective inhibitors of BChE. nih.gov For instance, the 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b ) was an extraordinarily potent BChE inhibitor, significantly superior to the reference drug donepezil (B133215). nih.gov
Furthermore, the piperazine ring itself can be a target for bioisosteric replacement. Researchers have designed and synthesized novel diaza[3.3.0]octane carboxylic acid structures as isosteres of piperazine-2S-carboxylic acid. acs.org These bicyclic structures can mimic the physicochemical properties of the parent scaffold while altering the basicity and spatial orientation of the distal nitrogen atoms, potentially leading to improved interactions with biological targets. acs.org
Applications as Peptidomimetics and Constrained Amino Acid Surrogates
Peptides are crucial signaling molecules, but their therapeutic use is often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming these limitations. The rigid structure of the this compound scaffold makes it an excellent candidate for use as a constrained amino acid surrogate. nih.govresearchgate.net
Research has explicitly identified 2-substituted piperazines as "constrained amino acids" for synthesizing potent enzyme inhibitors. nih.gov Incorporating such rigid units helps to lock the molecule into a specific, biologically active conformation, which can enhance binding affinity to target proteins. researchgate.net This conformational constraint is a key principle in the rational design of pharmaceutical agents. researchgate.net
Related piperazine structures, such as diketopiperazines (DKPs) and 2-oxopiperazines, are also used to create rigid scaffolds for peptidomimetics. nih.govmdpi.com For example, a chemical platform based on branched piperazine-2,5-diones has been developed to transform small, biologically active peptides into orally stable compounds. mdpi.com Similarly, incorporating 2-oxopiperazine units into the main chain of peptoid-like oligomers serves to rigidify the structure, which may improve binding affinity for protein targets. nih.gov These applications highlight the utility of the piperazine core in mimicking peptide turns and serving as a stable, conformationally defined surrogate for natural amino acids in drug design. researchgate.net
Role in Enzyme Inhibition and Modulation
Derivatives of this compound have been investigated as inhibitors and modulators of various enzymes, demonstrating the scaffold's versatility in targeting different active sites. researchgate.netresearchgate.net
A significant area of research is in the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov As detailed previously, derivatives of 1,4-bisbenzylpiperazine-2-carboxylic acid act as competitive inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Molecular modeling has shown that these compounds can form stable interactions, including hydrogen bonds and hydrophobic interactions, with both the catalytic and peripheral anionic sites of these enzymes. nih.gov
Beyond cholinesterases, piperazine-based compounds have shown inhibitory activity against a range of other enzymes. For instance, 2-substituted piperazines have been used as constrained amino acid surrogates to synthesize potent, non-carboxylic acid inhibitors of farnesyltransferase, an enzyme implicated in cancer. nih.gov Other studies on broader piperazine derivatives have identified inhibitors for enzymes such as α-amylase and α-glucosidase (relevant to diabetes), and soluble epoxide hydrolase (implicated in inflammatory disorders). acgpubs.orgmdpi.comnih.gov In some cases, piperazine derivatives can also modulate enzyme activity through indirect means, such as up-regulating key enzymes involved in cholesterol biosynthesis. nih.gov This broad inhibitory and modulatory capacity makes the this compound scaffold a promising starting point for developing novel enzyme-targeted therapeutics.
Cholinesterase Inhibitors (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of this compound have been investigated as inhibitors of cholinesterases, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease.
A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives has been synthesized and evaluated for their ability to inhibit AChE and BChE. Within this series, the free carboxylic acids demonstrated enhanced selectivity for AChE. For instance, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (Compound 4c) emerged as the most active member against AChE, with a competitive inhibition constant (Ki) of 10.18 µM and a selectivity index of approximately 17.90 for AChE over BChE. nih.gov Conversely, when the carboxylic acid was converted to a hydroxamic acid, the resulting derivatives showed potent and selective inhibition of BChE. Notably, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (Compound 7b) displayed extraordinary inhibitory activity against BChE, with a Ki value of 1.6 nM, making it significantly more potent than the reference drugs donepezil and tacrine. nih.gov
In a different study, N-methyl-piperazine chalcones were developed as dual inhibitors of monoamine oxidase-B (MAO-B) and cholinesterases. The compound 2n , a 2-fluoro-5-bromophenyl derivative, effectively inhibited AChE with a half-maximal inhibitory concentration (IC50) of 4.32 µM. acgpubs.org Another compound, 2k , which was the most potent MAO-B inhibitor in its series, also showed effective AChE inhibition with an IC50 of 8.10 µM. acgpubs.orgacgpubs.org Furthermore, compound 2o demonstrated remarkable inhibitory activity against MAO-B, AChE, and BChE, with IC50 values ranging from 1.19 to 3.87 µM. acgpubs.org
| Compound | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |
|---|---|---|---|
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | AChE | Ki = 10.18 µM | nih.gov |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | BChE | Ki = 1.6 nM | nih.gov |
| Compound 2n (2-fluoro-5-bromophenyl derivative) | AChE | IC50 = 4.32 µM | acgpubs.org |
| Compound 2k (3-trifluoromethyl-4-fluorinated derivative) | AChE | IC50 = 8.10 µM | acgpubs.orgacgpubs.org |
| Compound 2o | AChE, BChE | IC50 = 1.19–3.87 µM | acgpubs.org |
Carbonic Anhydrase Isoenzyme Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While the carboxylic acid functional group is known to be a zinc-binding group that can promote CA inhibition, specific research focusing on this compound derivatives as inhibitors of CA isoenzymes is not extensively available in the reviewed scientific literature. nih.govnih.gov Studies on other classes of carboxylic acids have shown that they can inhibit CAs, but a direct link to this specific piperazine scaffold is not well-established. nih.govnih.gov One study investigated various piperazine derivatives as CA activators, finding that they could enhance the activity of cytosolic isoforms hCA I, II, and VII. nih.gov However, this is distinct from an inhibitory role. Therefore, the potential for this compound derivatives as CA inhibitors remains an area for future investigation.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. Inhibition of sEH is a therapeutic strategy for managing inflammation and cardiovascular diseases. acgpubs.orgresearchgate.net
In this context, novel piperidine (B6355638)/piperazine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated for their sEH inhibitory properties. acgpubs.org An initial screening of these compounds led to the identification of a lead compound, a chromone-2-amide derivative decorated with a benzyl piperidine moiety (Compound 7), which inhibited sEH activity in a concentration-dependent manner with an IC50 value of 1.75 µM. acgpubs.orgacgpubs.org This finding suggests that the chromone-2-carboxamide scaffold incorporating a piperazine or piperidine ring is a promising starting point for developing more potent sEH inhibitors. acgpubs.org
| Compound Class | Lead Compound | Target Enzyme | Inhibition Value (IC50) | Reference |
|---|---|---|---|---|
| Piperidine/piperazine amide derivatives of chromone-2-carboxylic acid | Compound 7 (chromone-2-amide with benzyl piperidine) | Human sEH | 1.75 µM | acgpubs.orgacgpubs.org |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. Despite the therapeutic potential of modulating NAE levels, there is a lack of specific research on this compound derivatives as inhibitors of NAPE-PLD in the available literature. The development of the first small-molecule NAPE-PLD inhibitors has focused on other chemical scaffolds, such as quinazoline (B50416) sulfonamide derivatives and symmetrically substituted dichlorophenes. nih.govescholarship.orgnih.gov For example, the quinazoline sulfonamide derivative ARN19874 was identified as a first-generation inhibitor. nih.govescholarship.org Further research is needed to explore whether the this compound structure can be adapted to target this enzyme.
MEK Kinase Inhibitors
MEK kinases (also known as mitogen-activated protein kinase kinases) are central components of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. While the piperazine ring is a common feature in many kinase inhibitors, specific research on this compound derivatives as direct MEK inhibitors is limited.
However, related structures have shown promise. A series of novel 1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid, which incorporate N-(piperazin-1-yl)alkyl side chains, were designed as potential MEK inhibitors. Within this series, compound 10g demonstrated the most potent anticancer activity and was found to significantly inhibit MEK1 kinase activity with an IC50 of 0.11 µM. nih.gov This highlights the potential of incorporating a piperazine moiety into larger scaffolds to achieve potent MEK inhibition. nih.gov
| Compound | Target Enzyme | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| Compound 10g (1H-dibenzo[a,c]carbazole derivative) | MEK1 | 0.11 µM | nih.gov |
Monoamine Oxidase (MAO) Inhibitors (MAO-A/B)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease and other neurodegenerative disorders.
A series of N-methyl-piperazine chalcones has been synthesized and evaluated for their inhibitory activity against MAO-A and MAO-B. Several of these compounds were found to be potent and selective MAO-B inhibitors. The 3-trifluoromethyl-4-fluorinated derivative (Compound 2k) exhibited the highest selective inhibition against MAO-B with an IC50 of 0.71 µM and a selectivity index of 56.34 over MAO-A. acgpubs.orgacgpubs.org Another potent derivative, the 2-fluoro-5-bromophenyl derivative (Compound 2n) , had an IC50 of 1.11 µM for MAO-B. acgpubs.orgacgpubs.org Kinetic studies revealed that these compounds act as reversible competitive inhibitors of MAO-B. acgpubs.org
| Compound | Target Enzyme | Inhibition Value (IC50) | Selectivity Index (MAO-A/MAO-B) | Reference |
|---|---|---|---|---|
| Compound 2k (3-trifluoromethyl-4-fluorinated) | MAO-B | 0.71 µM | 56.34 | acgpubs.orgacgpubs.org |
| Compound 2n (2-fluoro-5-bromophenyl) | MAO-B | 1.11 µM | 16.04 | acgpubs.orgacgpubs.org |
| Compound PZ-7 | MAO-B | 2.60 µM | - | researchgate.net |
| Compound PZ-9 | MAO-B | 3.44 µM | - | researchgate.net |
Investigation of Broader Biological Activities and Therapeutic Potentials
Beyond specific enzyme inhibition, derivatives containing the this compound scaffold have been explored for other biological activities. For instance, structural analogs have been investigated for their potential as antibacterial agents by disrupting cell wall synthesis pathways. Furthermore, a structural analogue of this compound, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, serves as a precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, used in the treatment of hypertension. mdpi.com This highlights the metabolic relevance of this heterocyclic amino acid derivative in the context of cardiovascular medicine. The versatility of the piperazine ring suggests that its derivatives will continue to be a rich source for the discovery of new therapeutic agents across a wide range of diseases.
Anticancer and Antiproliferative Agents
The piperazine scaffold is a recognized privileged structure in the development of new anticancer agents. nih.gov Derivatives of 1-methylpiperazine have been incorporated into various molecular designs to target cancer cells.
Detailed research has shown that conjugating N-substituted piperazines to other molecules, such as the natural product vindoline (B23647), can produce significant antiproliferative effects. nih.gov For instance, vindoline derivatives featuring a 1-bis(4-fluorophenyl)methyl piperazine moiety demonstrated notable effectiveness against several cancer cell lines. nih.gov Another study focused on 4-acyl-2-substituted piperazine urea (B33335) derivatives, identifying compounds with selective cytotoxic activity against breast and lung cancer cells. nih.gov Specifically, compounds incorporating a benzofuran (B130515) ring and an electron-withdrawing group on the phenyl urea portion showed enhanced anticancer activity. nih.gov
More directly related to the N-methylpiperazine core, a series of methyl piperazine-incorporated phenyl benzamide (B126) and phenyl methanone (B1245722) derivatives were synthesized and evaluated against a panel of cancer cell lines. researchgate.net One compound from this series, (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone, exhibited potent cytotoxicity, with IC50 values of 5.71 µM against the A-549 lung cancer cell line and 4.26 µM against the HCT-116 colon cancer line, surpassing the activity of the standard drug gefitinib (B1684475) in these assays. researchgate.net Docking studies suggested that these compounds may exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR). researchgate.net The N-methylpiperazine moiety is also a key feature in several FDA-approved kinase inhibitors used in cancer therapy, where it often improves water solubility and target affinity. mdpi.com
Table 1: Anticancer and Antiproliferative Activity of Piperazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Vindoline-piperazine conjugates | Colon, CNS, Melanoma, Renal, Breast | Derivatives with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine showed high potency, with growth inhibition rates exceeding -60%. | nih.gov |
| 4-Acyl-2-substituted piperazine ureas | MCF7 (Breast), A549 (Lung) | Compounds 35 and 37 showed selective anticancer activity against both breast and lung cancer cell lines. | nih.gov |
| N-methyl piperazine phenyl methanone derivative (A-11) | A-549 (Lung), HCT-116 (Colon) | Showed potent cytotoxicity with IC50 values of 5.71 µM (A-549) and 4.26 µM (HCT-116). | researchgate.net |
| 1-bis(4-fluorophenyl)methyl piperazine derivative (Compound 31) | MOLT-4 (Leukemia) | Proved to be effective, with a growth percentage of -98.81%. | nih.gov |
Anti-Alzheimer's Disease Agents and Neuroprotective Compounds
Derivatives of piperazine-2-carboxylic acid have emerged as promising multi-target-directed ligands (MTDLs) for the treatment of Alzheimer's disease (AD). nih.gov The complexity of AD pathophysiology encourages the development of compounds that can interact with multiple targets, such as cholinesterase enzymes. nih.govresearchgate.net
A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were designed and synthesized to act as anticholinesterase agents. nih.gov Within this series, the free carboxylic acid derivatives showed enhanced selectivity for acetylcholinesterase (AChE). nih.gov Notably, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (compound 4c) was the most active in this sub-group, with a Ki value of 10.18 µM for AChE. nih.gov Further modification into hydroxamic acids resulted in compounds with exceptionally potent and selective inhibition of butyrylcholinesterase (BChE). nih.gov For example, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (compound 7b) displayed a remarkable Ki of 1.6 nM for BChE, significantly more potent than the reference drugs donepezil and tacrine. nih.gov Cytotoxicity assessments of selected compounds on human neuroblastoma (SH-SY5Y) cells revealed lower toxicity than staurosporine. nih.gov
The N-methylpiperazine moiety itself is considered a privileged structural element for central nervous system (CNS) targets due to its lipophilic character and ability to engage in various interactions with target enzymes. mdpi.com It is a component of several CNS-acting drugs, highlighting its favorable properties for neuroprotective compound design. mdpi.com
Table 2: Anti-Alzheimer's Activity of Piperazine-2-carboxylic Acid Derivatives
| Compound | Target Enzyme | Inhibitory Activity (Ki) | Selectivity | Reference(s) |
|---|---|---|---|---|
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) | Acetylcholinesterase (AChE) | 10.18 ± 1.00 µM | Selective for AChE (SI ~17.90) | nih.gov |
| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) | Butyrylcholinesterase (BChE) | 1.6 ± 0.08 nM | Highly selective for BChE (SI = 21862.5) | nih.gov |
Antimicrobial and Antiviral Properties
The piperazine nucleus is a versatile scaffold for developing agents with antimicrobial and antifungal properties. researchgate.netderpharmachemica.com Derivatives of N-methyl piperazine have been specifically investigated for these activities.
In one study, N-methyl piperazine was used as a starting material to synthesize a series of 4-thiazolidinones. biotech-asia.org These compounds were then screened for their antimicrobial activity against various bacterial strains. biotech-asia.org Another research effort involved synthesizing a series of pyrazine-2-carboxylic acid derivatives coupled with various piperazines. researchgate.net Among the synthesized compounds, (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) showed the highest antimicrobial activity. researchgate.net Molecular docking studies from this research suggested that the antibacterial activity might stem from the inhibition of Glucosamine-6-phosphate synthase. researchgate.net
Furthermore, a broad range of piperazine derivatives have demonstrated significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. researchgate.netderpharmachemica.com For example, certain novel N-aryl-2,2,2-trifluoroacetimidoyl piperazinylquinolone derivatives displayed good antibacterial activity when compared against standard drugs like Ciprofloxacin and Vancomycin. derpharmachemica.com
Anti-inflammatory Effects
Piperazine derivatives have been shown to possess anti-inflammatory properties. researchgate.net Research into new derivatives has identified compounds with significant anti-inflammatory and analgesic effects.
One study investigated the anti-inflammatory activity of (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). nih.gov This compound reduced paw edema induced by carrageenan and decreased cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines TNF-α and IL-1β in a pleurisy model. nih.gov Other research has also confirmed that piperazine derivatives can exert dose-dependent anti-inflammatory effects. researchgate.net The development of novel carboxylic acid derivatives has also yielded potent anti-inflammatory agents. For example, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids were synthesized and showed potent inhibition of COX-1 and COX-2 enzymes, with some compounds demonstrating encouraging results in in vivo anti-inflammatory models. mdpi.com
Exploration in Other Therapeutic Areas
The structural versatility of 1-methylpiperazine derivatives has led to their exploration in several other therapeutic fields.
Antidepressant: The piperazine ring is a key substructure in numerous antidepressant drugs. nih.govgoogle.com Its favorable pharmacokinetic profile for CNS penetration and its ability to interact with key receptors, particularly in the serotoninergic system, make it a valuable scaffold. nih.gov Phenyl piperazine derivatives, in particular, have shown potent antidepressant effects in preclinical studies. jetir.org
Antianxiety: The anxiolytic potential of piperazine derivatives is often linked to their activity as 5-HT1A receptor ligands. nih.gov
Anticonvulsant: Specific derivatives of piperazine-2-carboxylic acid have been evaluated as NMDA receptor antagonists with anticonvulsant activity. nih.gov For example, D-(-)4-(3-phosphonopropyl)piperazine-2-carboxylic acid (D-CPP) and its analogue D-CPPene suppressed seizure responses in rodent and primate models of reflex epilepsy, suggesting potential for antiepileptic therapy in humans. nih.gov
Ligand Design and Receptor Modulation Applications
The this compound structure serves as a valuable building block in ligand design for various biological targets. The piperazine ring is considered a "privileged structure" because it can bind to multiple receptors with high affinity, making it a frequently used scaffold in drug discovery. Its two nitrogen atoms can participate in crucial interactions like hydrogen bonding, and the ring's conformational properties are advantageous for receptor binding.
G-protein Coupled Receptor (GPCR) Modulators
Derivatives of the piperazine scaffold are prominent modulators of G-protein coupled receptors (GPCRs), which are a major class of drug targets.
mGlu5 Receptors: The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a target for treating various CNS disorders. nih.gov Allosteric modulators, which bind to a site distinct from the glutamate binding site, have been a successful approach for targeting mGlu5. The piperazine scaffold is a feature in various mGlu5 allosteric modulators. nih.gov Research has identified key amino acid residues (P654, Y658, T780, W784, S808, and A809) within the mGlu5 allosteric binding site that are crucial for the affinity of diverse modulator scaffolds. nih.gov The interaction between mGlu5 and other receptors, such as the adenosine (B11128) A2A receptor, can be synergistically modulated, highlighting complex signaling pathways that can be targeted by specifically designed ligands. nih.gov
P2Y12 Receptors: While direct evidence linking this compound to P2Y12 receptors was not prominent in the reviewed literature, the piperazine core is a common element in various GPCR ligands, and its utility in designing selective modulators for receptors like P2Y12 remains an area of interest for medicinal chemists.
Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Interactions
The piperazine ring, a core component of this compound, serves as a versatile scaffold in the design of bioactive molecules, including ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammatory and fibrotic processes. The development of agonists for these receptors is a key strategy in the search for treatments for metabolic diseases and conditions like liver fibrosis.
Recent research has focused on the synthesis of novel piperazine derivatives as pan-PPAR agonists, meaning they can activate all three PPAR isoforms (α, δ, and γ). In one such study, a series of new piperazine compounds were developed and evaluated for their ability to act as pan-PPAR agonists. Among these, compound 12 emerged as a particularly potent and well-balanced pan-PPAR agonist. nih.gov This compound demonstrated the ability to stimulate the expression of PPAR target genes in a dose-dependent manner and exhibited high selectivity over other related nuclear receptors. nih.gov
The promising in-vitro activity of compound 12 was followed by in-vivo studies, which revealed excellent pharmacokinetic properties and significant anti-liver fibrosis effects. nih.gov These findings underscore the potential of the piperazine scaffold, the fundamental structure of this compound, in the development of new therapeutic agents for liver fibrosis through the modulation of PPARs. nih.gov
Table 1: Research Findings on a Piperazine-based Pan-PPAR Agonist
| Compound | Target | Activity | Key Findings |
|---|
Angiotensin II Receptor Antagonists
The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis, with the Angiotensin II receptor type 1 (AT1) being a primary target for antihypertensive drugs. While the piperazine moiety is a common structural motif in a wide range of pharmacologically active compounds, including antagonists for various receptors, a direct and well-documented role for derivatives of this compound as Angiotensin II receptor antagonists is not extensively described in publicly available scientific literature.
The development of nonpeptide Angiotensin II receptor antagonists, commonly known as "sartans," has largely focused on other heterocyclic scaffolds, such as benzimidazoles. nih.gov These compounds have demonstrated high potency and selectivity for the AT1 receptor. nih.gov Although the versatility of the piperazine scaffold makes it a plausible candidate for inclusion in novel drug design targeting the Angiotensin II receptor, specific research detailing the synthesis and evaluation of this compound derivatives for this purpose is not readily apparent in current research databases. Further investigation would be required to establish a definitive link and explore the potential of this specific chemical class in the modulation of the Angiotensin II system.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Compound 12 (as referenced in the study on piperazine pan-PPAR agonists) |
Future Directions and Emerging Research Perspectives
Development of Novel and Efficient Synthetic Methodologies for Chiral Control
A primary challenge and a significant area of future research lie in the development of efficient, stereoselective syntheses for C-substituted piperazines like 1-methylpiperazine-2-carboxylic acid. The biological activity of chiral molecules is often dependent on their specific stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. rsc.org Consequently, methods that provide precise control over the chiral center at the C2 position are paramount for drug development.
Historically, the synthesis of such compounds often relied on the resolution of racemic mixtures, an inefficient process unsuitable for large-scale industrial production. google.com Emerging research is focused on more sophisticated and efficient strategies:
Asymmetric Hydrogenation: The asymmetric hydrogenation of pyrazinecarboxylic acid derivatives using chiral rhodium complexes has been identified as a viable process for producing optically active piperazine-2-carboxylic acid derivatives on an industrial scale, avoiding racemate resolution. google.com
Catalytic Enantioselective Synthesis: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones has been shown to produce highly enantioenriched α-tertiary piperazin-2-ones, which can serve as precursors to C-substituted piperazines. nih.gov
Asymmetric Lithiation: Direct functionalization of the piperazine (B1678402) ring using asymmetric lithiation-substitution with reagents like s-BuLi and chiral ligands provides access to a range of single-stereoisomer piperazines. acs.orgnih.gov Mechanistic studies in this area aim to optimize reaction times and minimize side reactions to improve yield and enantioselectivity. acs.orgnih.gov
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, offers a robust pathway to enantiopure piperazine derivatives. scispace.comnih.gov For instance, a five-step route starting from amino acids can generate enantiopure 3-substituted piperazine-2-acetic acid esters, demonstrating the potential of this approach for creating structurally diverse and stereochemically defined libraries. nih.gov
Future efforts will likely focus on refining these catalytic systems, discovering new chiral ligands, and developing modular synthetic routes that allow for the facile introduction of diverse substituents while maintaining stereochemical integrity. rsc.org
| Synthetic Strategy | Description | Key Advantage |
| Asymmetric Hydrogenation | Hydrogenation of pyrazine (B50134) precursors using chiral metal catalysts (e.g., Rhodium complexes). google.com | Suitable for industrial scale-up, avoids racemate resolution. google.com |
| Catalytic Enantioselective Synthesis | Palladium-catalyzed reactions on piperazinone precursors to create chiral centers. nih.gov | High enantiomeric enrichment for α-tertiary products. nih.gov |
| Asymmetric Lithiation | Direct functionalization of the piperazine ring using a chiral base to create a stereocenter. acs.orgnih.gov | Direct access to single stereoisomers from the intact piperazine ring. acs.orgnih.gov |
| Chiral Pool Synthesis | Use of naturally occurring chiral molecules (e.g., amino acids) as starting materials. scispace.comnih.gov | Access to enantiopure products with predictable absolute stereochemistry. nih.gov |
Integration of Advanced Computational Approaches for Accelerated Drug Discovery
The integration of computational chemistry and molecular modeling is set to dramatically accelerate the discovery and optimization of drug candidates derived from the this compound scaffold. These in silico techniques provide profound insights into molecular interactions, allowing for a more rational and less time-consuming approach to drug design compared to traditional high-throughput screening alone.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its molecular target. For piperazine derivatives, docking studies have been used to elucidate binding modes with targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and epidermal growth factor receptor (EGFR). nih.govresearchgate.net These studies help explain structure-activity relationships (SAR) and guide the design of more potent inhibitors. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the dynamic behavior of a ligand-receptor complex over time, assessing its stability and conformational fluctuations. nih.govnih.gov This method has been used to confirm the stability of complexes between piperazine derivatives and their enzyme targets, reinforcing the findings from docking studies. nih.gov
ADME/T Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of novel compounds. nih.govmdpi.com For piperazine-2-carboxylic acid derivatives, these predictions have shown the potential for good CNS bioavailability and acceptable safety parameters, prioritizing which compounds should be synthesized and tested in vitro. nih.gov
By validating computational models with experimental data, researchers can create a feedback loop that refines predictive accuracy. nih.govrsc.org This synergy allows for the rapid virtual screening of large compound libraries, prioritization of synthetic targets, and optimization of lead compounds, ultimately reducing the time and cost of bringing new drugs to market. unc.edu
Identification of Novel Therapeutic Targets and Unexplored Biological Applications
The piperazine scaffold is exceptionally versatile, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antipsychotic properties. encyclopedia.pubmdpi.comwisdomlib.org However, the vast majority of these compounds are substituted at the nitrogen atoms, leaving the therapeutic potential of C-substituted analogs like this compound largely unexplored. mdpi.comnih.gov This lack of structural diversity represents a significant opportunity for future research.
Future investigations will focus on:
Exploring Underexplored Chemical Space: Synthesizing and screening libraries based on the this compound core against a wide array of biological targets can uncover novel activities. rsc.orgnih.gov The unique three-dimensional structure afforded by C2-substitution may allow for interactions with targets inaccessible to traditional N-substituted piperazines. researchgate.net
Targeting Cancer Pathways: Arylpiperazine derivatives have shown promise as dual-acting agents that can disrupt tubulin polymerization and act as antagonists for receptors involved in cancer progression. mdpi.com The this compound moiety could be incorporated into novel designs targeting kinases or other cancer-related proteins. researchgate.net
Central Nervous System (CNS) Disorders: The piperazine ring is a key component of many CNS-active drugs. researchgate.net The ability of piperazine derivatives to modulate pharmacokinetic properties like solubility and bioavailability makes them attractive for developing drugs that can cross the blood-brain barrier. encyclopedia.pub Derivatives of piperazine-2-carboxylic acid have already been investigated for Alzheimer's disease, suggesting a promising future in neurodegenerative disease research. nih.gov
Infectious Diseases: The piperazine nucleus is a core component of drugs used to treat fungal, bacterial, and parasitic infections. researchgate.netrsc.org New derivatives can be screened for activity against emerging and drug-resistant pathogens.
The strategic exploration of this scaffold is expected to yield leads for a variety of diseases, expanding the therapeutic utility of the piperazine class of compounds.
Design and Synthesis of Multi-Targeted Ligands Featuring the this compound Moiety
The complex and multifactorial nature of diseases like cancer and Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.govacs.org The this compound scaffold is exceptionally well-suited for this approach due to its structural characteristics. The piperazine ring can act as a central scaffold or a versatile linker, connecting different pharmacophoric groups in the correct spatial orientation to engage multiple targets. nih.govresearchgate.net
A notable example is the development of piperazine-2-carboxylic acid derivatives as MTDLs for Alzheimer's disease. nih.gov In one study, researchers designed and synthesized a series of compounds that acted as dual inhibitors of both AChE and BChE, two key enzymes in Alzheimer's pathology. nih.gov The results showed that specific derivatives, such as 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, exhibited potent and selective inhibition of BChE, significantly superior to the reference drug donepezil (B133215). nih.gov
Future research in this area will likely involve:
Rational Design of Dual-Target Inhibitors: Leveraging the piperazine-2-carboxylic acid core to link pharmacophores for distinct but related targets, such as dual BET-kinase inhibitors for cancer therapy. acs.org The N-methyl group and the C2-carboxylic acid provide two distinct points for chemical modification and linkage to other molecular fragments.
Development of PROTACs: The scaffold could be used in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of target proteins. acs.org The piperazine moiety could serve as the core linking a ligand for a target protein to a ligand for an E3 ligase.
Polypharmacology for Complex Diseases: Expanding the MTDL concept to target pathways in other complex diseases, such as combining anti-inflammatory and neuroprotective activities in a single molecule for neurodegenerative disorders, or targeting multiple pathways in metabolic syndrome.
The modular nature of the this compound scaffold makes it an ideal platform for building sophisticated MTDLs, representing a promising strategy for developing next-generation therapeutics against complex diseases. rsc.org
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Methylpiperazine-2-carboxylic acid to improve yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl chloroformate under basic conditions can esterify the piperazine ring, followed by hydrolysis to yield the carboxylic acid derivative. Key steps include:
- Reagents : Piperazine derivatives, methyl chloroformate, potassium hydroxide ( ).
- Conditions : Reflux in ethanol (70–80°C) for 10–12 hours ().
- Purification : Neutralization with HCl to precipitate intermediates, followed by column chromatography ().
- Yield Optimization : Adjust stoichiometry (e.g., 1:3 molar ratio of piperazine to methyl chloroformate) and monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify methyl group (δ ~2.3 ppm) and carboxylic acid (δ ~170 ppm) ().
- X-ray Crystallography : Resolve chiral centers (e.g., (2S)-configuration) ().
- Mass Spectrometry : Confirm molecular ion peak at m/z 158.20 (CHNO) ().
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3300 cm) and C=O (~1700 cm) ().
Q. How do solubility and stability properties of this compound influence experimental design?
- Methodological Answer :
- Solubility : Water-soluble due to carboxylic acid group; use aqueous buffers (pH 4.5–7.4) for biological assays ().
- Stability : Degrades under light/heat; store at 2–8°C in inert atmosphere ( ).
- pKa Consideration : Protonation state (pKa ~4.5) affects receptor binding; adjust buffer pH to maintain zwitterionic form () .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test IC values across concentrations (e.g., 10–100 µM for neuroprotection vs. cytotoxicity) ().
- Cell-Type Specificity : Compare neuronal (SH-SY5Y) vs. cancer (MCF-7) cell lines ().
- Mechanistic Studies : Use siRNA knockdown to isolate pathways (e.g., oxidative stress vs. apoptosis) ().
- Controlled Replication : Validate purity (>95%) via HPLC to exclude impurity-driven effects ( ) .
Q. How can molecular docking studies elucidate the interaction of this compound with neurotransmitter receptors?
- Methodological Answer :
- Target Selection : Focus on serotonin (5-HT) or dopamine D receptors ().
- Docking Software : Use AutoDock Vina or Schrödinger Maestro with optimized force fields.
- Key Interactions : Identify hydrogen bonds between the carboxylic acid and receptor residues (e.g., Asp116 in 5-HT) ().
- Validation : Cross-reference with mutagenesis data ().
Q. What experimental approaches validate the enzyme inhibition mechanisms of this compound (e.g., monoamine oxidase inhibition)?
- Methodological Answer :
- Kinetic Assays : Measure values via Lineweaver-Burk plots ().
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG) to MAO-B.
- Structural Analogs : Compare with 4-(4-Fluorophenyl)-1-methylpiperazine (enhanced binding due to fluorine) ().
- In Vivo Correlation : Assess brain penetration in rodent models ().
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data?
- Methodological Answer :
- ADME Profiling :
- Absorption : Use Caco-2 cell monolayers to predict intestinal permeability.
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation ( ).
- Formulation Adjustments : Improve bioavailability via PEGylation or liposomal encapsulation ().
- In Vivo Imaging : Track compound distribution using C-labeled analogs () .
Key Methodological Takeaways
- Synthesis : Prioritize palladium-catalyzed coupling for chiral purity ( ).
- Characterization : Combine NMR, X-ray, and MS for unambiguous structural confirmation.
- Biological Assays : Use dose-response matrices and isogenic cell lines to resolve activity contradictions.
- Computational Tools : Validate docking predictions with mutagenesis or crystallographic data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
